molecular formula C12H16LiNO2S B2809495 Lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate CAS No. 1803596-74-8

Lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate

Cat. No. B2809495
CAS RN: 1803596-74-8
M. Wt: 245.27
InChI Key: ZTFVEGWLPHALNI-UHFFFAOYSA-M
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Description

“Lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate” is a chemical compound with the CAS Number: 1803596-74-8 . It has a molecular weight of 245.27 and its IUPAC name is lithium 6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-2-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO2S.Li/c1-12(2,3)7-4-5-8-9(6-7)16-10(13-8)11(14)15;/h7H,4-6H2,1-3H3,(H,14,15);/q;+1/p-1 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Organic Synthesis and Rearrangements

The compound is involved in anionic cascade recyclizations and rearrangements, leading to the formation of various heterocyclic systems. For instance, it participates in the treatment of tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates with alkyl lithiums, resulting in rapid cascade reactions and the formation of high yield products like tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrazolo[1,2-b][1,2,4]triazine-6-carboxylates. Moreover, these reactions contribute to the synthesis of tetracyclic [1,2,4]triazino[2′,3′:1,5]pyrrolo[3,2-c]isoquinoline derivatives through the recyclization of appropriately functionalized substrates (Ivanov, 2020).

Polymerization and Material Science

The compound has significance in the polymerization process and material science. Lithium compounds of tetradentate amino-bis(phenolato)-tetrahydrofuranyl ligands are known for their role in the ring-opening polymerization of cyclic esters. The reactivity of these complexes is crucial for studying the polymerization of rac-lactide, influencing factors like monomer concentration, monomer/Li molar ratio, polymerization temperature, and time (Dean et al., 2013).

Asymmetric Synthesis and Pharmaceutical Potential

The reactions between lithium-benzothiazoles and (S)-N-tert-butanesulfinylketimines hold general synthetic importance for the asymmetric preparation of amino-benzothiazol derivatives. These derivatives exhibit high pharmaceutical potential, with the reactions generally proceeding with excellent diastereoselectivities and good isolated yields. This makes the procedure valuable for synthetic applications and immediate practical use in pharmaceutical settings (Dai et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .

properties

IUPAC Name

lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S.Li/c1-12(2,3)7-4-5-8-9(6-7)16-10(13-8)11(14)15;/h7H,4-6H2,1-3H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFVEGWLPHALNI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)C1CCC2=C(C1)SC(=N2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate

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